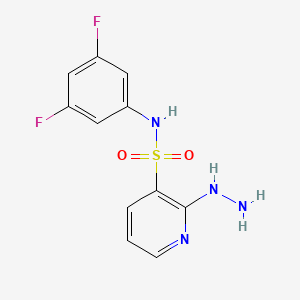

N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

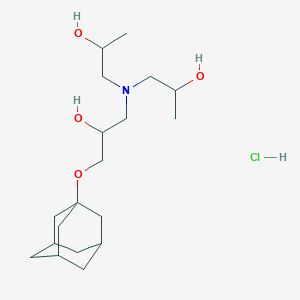

N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide (DFH) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFH is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively investigated.

科学的研究の応用

Antimycobacterial Agents

A series of sulfonamides, including derivatives of N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrases from Mycobacterium tuberculosis. These enzymes, specifically Rv1284 and Rv3273, are crucial for the bacterium's survival and virulence. The synthesized compounds exhibited nanomolar to subnanomolar inhibitory potency, suggesting their potential in developing new antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).

Antiviral Activity

In another study, derivatives of N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide were synthesized and tested for their antiviral properties. These compounds, particularly those modified to include thiadiazole sulfonamide structures, showed promise in inhibiting the tobacco mosaic virus, highlighting their potential as antiviral agents (Chen et al., 2010).

Cancer Research

Further research into sulfonamide derivatives has explored their utility in cancer treatment. For instance, certain sulfonamide compounds have been identified as potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in several cancers and are linked to tumor growth and metastasis. The inhibition of these enzymes by sulfonamide derivatives suggests a potential therapeutic strategy for targeting cancer cells (Güzel et al., 2009).

Chemical Synthesis and Drug Design

Sulfonamide derivatives, including those related to N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide, have also been instrumental in the field of chemical synthesis and drug design. Their reactivity and the ability to undergo various chemical transformations make them valuable building blocks in the synthesis of complex molecules with potential pharmaceutical applications. For example, research has focused on the synthesis of prolines bearing fluorinated one-carbon units, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Nadano et al., 2006).

作用機序

Target of Action

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a bioactive aromatic compound It’s known that similar compounds bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that similar compounds interact with their targets and cause changes that lead to their biological activities .

Biochemical Pathways

Similar compounds are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

A similar compound has demonstrated potent biochemical and cellular activity, robust pharmacokinetics, and 70% oral bioavailability in mice .

Result of Action

Similar compounds have been found to possess various biological activities .

Action Environment

It is one of the most rapidly degrading pesticides in the environment .

特性

IUPAC Name |

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O2S/c12-7-4-8(13)6-9(5-7)17-20(18,19)10-2-1-3-15-11(10)16-14/h1-6,17H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFHTUVZSSCMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2973519.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)

![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)

![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)